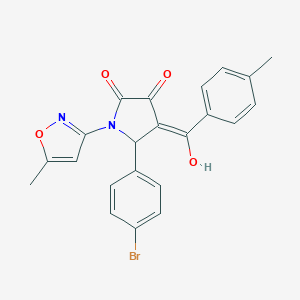
5-(2-furyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2-furyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that has been studied for its potential use in scientific research. This compound has a complex structure and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in cancer cell proliferation and survival. Additionally, this compound can induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of various enzymes and proteins, and modulate various signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-furyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent anti-cancer properties and its ability to modulate various signaling pathways. However, the limitations of using this compound in lab experiments include its complex structure and the difficulty in synthesizing it in large quantities.
Future Directions
There are several future directions for the study of 5-(2-furyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate the mechanism of action of this compound and to identify the specific enzymes and proteins that it inhibits. Another direction is to study the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on improving the synthesis method of this compound and increasing its yield.
In conclusion, this compound is a complex heterocyclic compound that has shown promise in various scientific research applications. While the mechanism of action of this compound is not fully understood, studies have shown that it has potent anti-cancer properties and can induce apoptosis in cancer cells. Future studies could focus on further investigating the mechanism of action of this compound and identifying its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 5-(2-furyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2H-pyrrol-2-one in the presence of a suitable catalyst. The reaction results in the formation of the desired compound with a yield of around 60-70%.
Scientific Research Applications
The compound 5-(2-furyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Molecular Formula |
C25H20N2O6S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(4E)-5-(furan-2-yl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O6S/c1-13-11-14(6-9-17(13)32-3)22(28)20-21(18-5-4-10-33-18)27(24(30)23(20)29)25-26-16-8-7-15(31-2)12-19(16)34-25/h4-12,21,28H,1-3H3/b22-20+ |
InChI Key |
ZTVPBZYRKUTJAH-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)OC)C5=CC=CO5)/O)OC |
SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)OC)C5=CC=CO5)O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)OC)C5=CC=CO5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265416.png)
![(E)-{2-(4-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B265418.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265423.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265424.png)
methanolate](/img/structure/B265426.png)
![(E)-{4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265430.png)
methanolate](/img/structure/B265432.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B265436.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)


